(1R,5S)-3-(1H-1,2,3-三唑-1-基)-8-((2-(三氟甲基)苯基)磺酰基)-8-氮杂双环[3.2.1]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型纳米级 N-磺化布朗斯特酸均相催化剂
Goli-Jolodar、Shirini 和 Seddighi (2018) 的一项研究介绍了一种新型的纳米级 N-磺化布朗斯特酸均相催化剂,用于合成具有生物活性的化合物。这种试剂,4,4'-(丁烷-1,4-二基)双(1-磺基-1,4-二氮杂双环[2.2.2]辛烷-1,4-二鎓)四氯化物,已被证明具有促进合成具有重要药学性质的衍生物的潜力 (Goli-Jolodar, Shirini, & Seddighi, 2018)。
杂环化合物的合成子
1-磺酰-1,2,3-三唑,可通过铜催化的叠氮化物-炔烃环加成反应获得,已被确认为各种卡宾配合物的稳定前体。Zibinsky 和 Fokin (2013) 报告称,这些中间体在将氮原子引入合成和药物化学中至关重要的杂环化合物中具有重要意义 (Zibinsky & Fokin, 2013)。
加速的铜(I)催化的环加成反应
Sarode、Bahekar 和 Chandak (2016) 开发了一种快速方案,用于在室温下合成 1,4-二取代的 1,2,3-三唑。该方法适用于芳基、烷基和磺酰基叠氮化物,证明了 (1R,5S)-3-(1H-1,2,3-三唑-1-基)-8-((2-(三氟甲基)苯基)磺酰基)-8-氮杂双环[3.2.1]辛烷化合物在化学合成中的多功能性 (Sarode, Bahekar, & Chandak, 2016)。
具有生物活性的化合物的合成
Shirini、Langarudi 和 Goli-Jolodar (2015) 的一项研究利用了一种新型的离子液体催化剂,1,4-二磺基-1,4-二氮杂双环[2.2.2]辛烷-1,4-二鎓二氢硫酸盐,用于合成 2H-吲唑并[2,1-b]酞嗪-1,6,11(13H)-三酮衍生物。这些化合物因其生物活性特性和药学应用而备受关注 (Shirini, Langarudi, & Goli-Jolodar, 2015)。
磺酰胺衍生物作为 CCR5 的拮抗剂
Supuran (2011) 讨论了一系列磺酰胺衍生物,其中包含氮杂双环[3.2.1]辛烷和苯基-丙基骨架,作为 C-C 趋化因子受体 5 (CCR5) 的潜在拮抗剂。这些化合物在 HIV-1 治疗中具有重要意义,说明了与 (1R,5S)-3-(1H-1,2,3-三唑-1-基)-8-((2-(三氟甲基)苯基)磺酰基)-8-氮杂双环[3.2.1]辛烷相关的衍生物的治疗潜力 (Supuran, 2011)。
作用机制
Target of Action
The compound contains a 1,2,3-triazole ring, which is a versatile heterocycle in medicinal chemistry known for its diverse biological activities. Compounds containing this moiety have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
The mode of action of 1,2,3-triazole derivatives can vary greatly depending on the specific compound and its targets. For instance, some triazole derivatives are known to inhibit key enzymes in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. If we consider the example of ergosterol biosynthesis, inhibition of this pathway can lead to disruption of the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For instance, the presence of the trifluoromethyl group might influence the compound’s metabolic stability, as this group is often used to block metabolic sites and improve a drug’s pharmacokinetic profile .
Result of Action
The cellular effects would depend on the compound’s specific mode of action and its targets. For instance, if the compound were to inhibit a key cellular enzyme, this could lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s activity, efficacy, and stability. For instance, certain drugs are designed to be activated only in specific environments, such as the acidic environment of a tumor .
属性
IUPAC Name |
3-(triazol-1-yl)-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-16(18,19)14-3-1-2-4-15(14)26(24,25)23-11-5-6-12(23)10-13(9-11)22-8-7-20-21-22/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHOUXHGOPASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。